

# Chemical structure and derivatives of hydrastine

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## Compound of Interest

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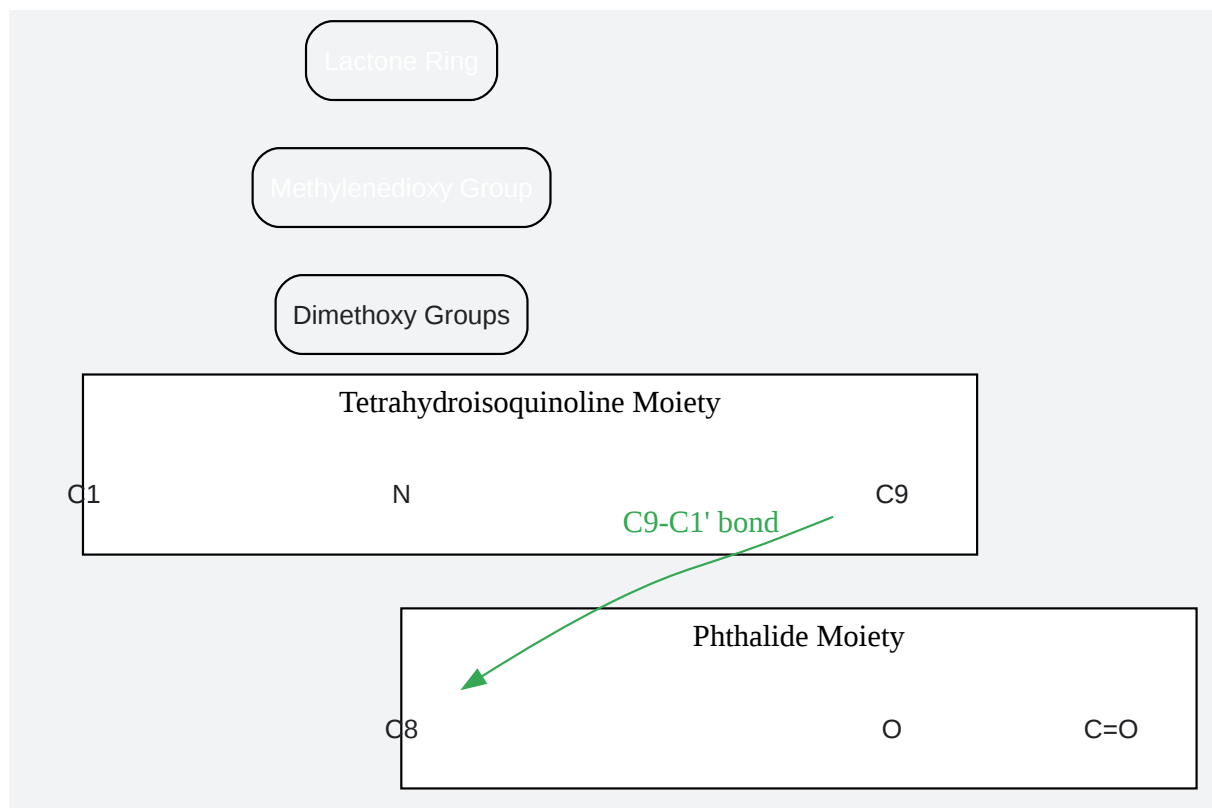
An In-depth Technical Guide to the Chemical Structure and Derivatives of **Hydrastine**

## Introduction

**Hydrastine** is a phthalideisoquinoline alkaloid first isolated in 1851 by Alfred P. Durand. It is one of the major alkaloid constituents of goldenseal (*Hydrastis canadensis*), a perennial herb belonging to the buttercup family (Ranunculaceae).[1][2][3][4] Historically, goldenseal has been used in traditional North American herbal medicine to treat a variety of conditions, including inflammation and infections.[4][5][6] **Hydrastine**, along with other alkaloids like berberine and canadine, contributes to the plant's pharmacological effects.[2][4][5] This technical guide provides a comprehensive overview of the chemical structure of **hydrastine**, its derivatives, physicochemical properties, and biological activities, with a focus on experimental methodologies and mechanisms of action relevant to researchers and drug development professionals.

## Core Chemical Structure of Hydrastine

**Hydrastine** is a naturally occurring isoquinoline alkaloid.[3] The most common natural form is (-)- $\beta$ -**hydrastine**. [7] Its structure consists of two main moieties: an isoquinoline ring system and a phthalide ring system, connected by a carbon-carbon bond.[8]



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Caption: Core chemical structure of (-)- $\beta$ -**hydrastine**.

## Physicochemical and Spectroscopic Data

The chemical properties of **hydrastine** have been well-characterized. The compound is a white powder.[9] Detailed physicochemical and spectroscopic data are summarized below.

Table 1: Physicochemical Properties of **Hydrastine**

Property	Value	Reference
Molecular Formula	C <sub>21</sub> H <sub>21</sub> NO <sub>6</sub>	[3][10]
Molecular Weight	383.39 g/mol	[3][9]
IUPAC Name	(3S)-6,7-dimethoxy-3-[(5R)-6-methyl-7,8-dihydro-5H-[1][3]dioxolo[4,5-g]isoquinolin-5-yl]-2-benzofuran-1(3H)-one	
CAS Number	118-08-1 [(-)-hydrastine]	[3][9]
Melting Point	132-133 °C	[11]
XLogP	2.6 - 2.7	[10]
Topological Polar Surface Area	66.5 Å <sup>2</sup>	[10]
Solubility (in 100 mL at room temp)	Water: 0.003 g, Ethanol: 0.83 g, Ether: 1.2 g, Chloroform: 7.14 g, Benzene: 5.3 g	[11]

Table 2: Spectroscopic Data for (-)-β-Hydrastine

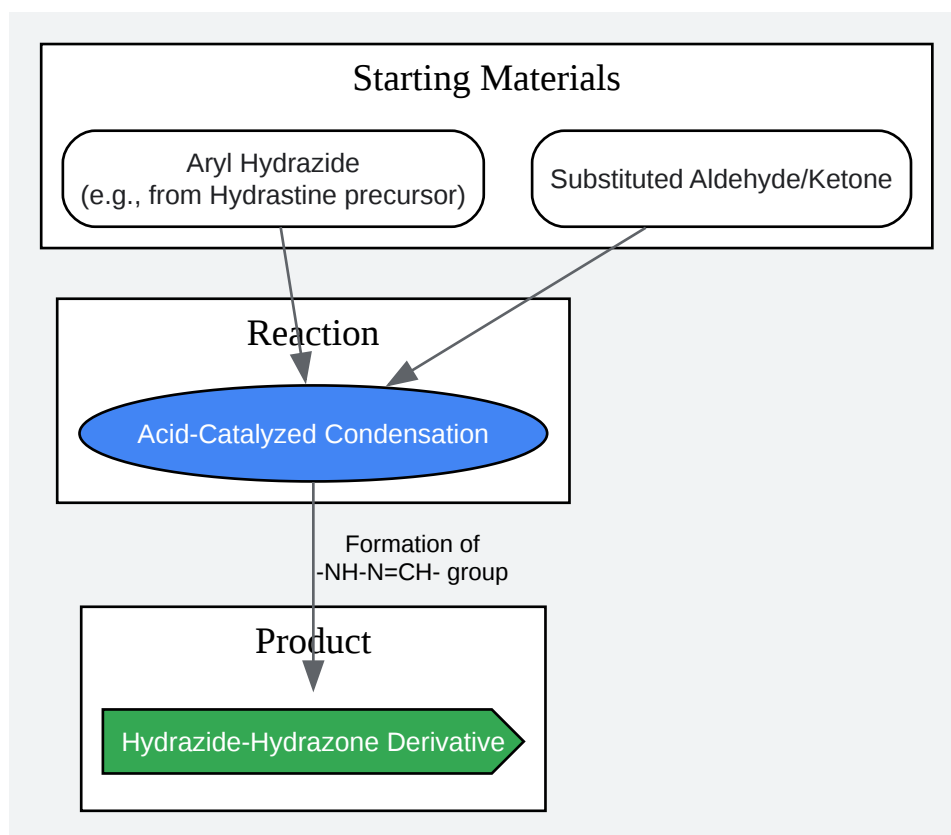
Technique	Key Signals / Peaks	Reference
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	Signals detectable at 7.82 ppm (s, 1H) and 7.37 ppm (s, 1H) are characteristic. The resonance positions and multiplicity are highly solvent-dependent.	[12][13]
<sup>13</sup> C NMR	Data available in literature for structural confirmation.	[13]
IR Spectroscopy	Strong absorption at 1756 cm <sup>-1</sup> (C=O stretching of the lactone group). Characteristic peaks for C-H, C=C, and C-O stretching are also present.	[13]
Mass Spectrometry (LC-ESI-QQQ, Positive)	[M+H] <sup>+</sup> precursor adduct at m/z 384.2. Collision-induced dissociation (CID) causes facile cleavage of the C1-C9 bond, yielding a major fragment at m/z 190.	[8][10]

## Derivatives of Hydrastine

Research into **hydrastine** has led to the synthesis and evaluation of numerous derivatives, often aimed at enhancing its biological activity or exploring structure-activity relationships (SAR). Hydrazide-hydrazone derivatives, in particular, have been a significant focus due to their broad pharmacological potential.

### Hydrazide-Hydrazone Derivatives

Hydrazide-hydrazones are a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[14] The synthesis of these derivatives from **hydrastine** or related precursors allows for the introduction of various substituents, leading to diverse pharmacological profiles.



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Caption: General synthesis workflow for hydrazide-hydrazone derivatives.

Table 3: Biological Activities of Selected Hydrazide-Hydrazone Derivatives

Derivative Class	Biological Activity	Key Findings	Reference
2-Arylquinoline-4-carboxylic acid hydrazide–hydrazones	Antimicrobial	Evaluated for in vitro antimicrobial activity.	[15]
Pyrroloquinoxaline hydrazines	Cytotoxic (Anticancer)	Showed sub-micromolar IC <sub>50</sub> values in multiple cancer cell lines; induced apoptosis.	[16]
Biphenyl-4-carboxylic acid hydrazide-hydrazones	Antimicrobial	Demonstrated activity against various bacterial strains.	[17]
Coumarin-substituted hydrazones	Anti-leukemic	7-Hydroxy-8-acetylcoumarin benzoylhydrazone was studied for anti-leukemic properties.	[15]

## Experimental Protocols

This section details methodologies for the isolation of **hydrastine**, synthesis of derivatives, and biological evaluation, as cited in the literature.

### Isolation of (-)- $\beta$ -Hydrastine from *Hydrastis canadensis*

This protocol is adapted from a laboratory practical for undergraduate students, emphasizing a miniature and sustainable scale.[6]

- Extraction: Commercially available goldenseal root powder is used as the starting material.
- Chromatography: Flash column chromatography is employed for separation.
  - Stationary Phase: Silica gel.

- Mobile Phase: A gradient mobile phase is utilized to effectively separate (-)-**β-hydrastine** from other alkaloids like berberine.
- Fraction Collection: Fractions are collected and monitored for the presence of the target compound.
- Identification and Confirmation: The identity and purity of the isolated (-)-**β-hydrastine** are confirmed using spectroscopic methods.
  - NMR Spectroscopy:  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, DEPT 135, H-H COSY, HSQC, and HMBC spectra are recorded.[\[13\]](#)
  - IR Spectroscopy: The presence of the characteristic lactone C=O stretch (approx.  $1756\text{ cm}^{-1}$ ) is confirmed.[\[13\]](#)

## Synthesis of Hydrazone-Hydrazone Derivatives

The following is a general procedure for the acid-catalyzed condensation of hydrazides with aldehydes to form hydrazones.[\[18\]](#)

- Reactants: The appropriate substituted hydrazide (e.g., 2-phenoxybenzoic acid hydrazide) and a corresponding aldehyde are used as starting materials.[\[18\]](#)
- Solvent and Catalyst: The reaction is typically carried out in a solvent such as ethanol or methanol, with a catalytic amount of acid (e.g., concentrated hydrochloric acid).
- Reaction Conditions: The mixture is heated under reflux for a specified period (e.g., 8 hours).
- Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate (the hydrazone product) is filtered, washed, and purified, often by recrystallization from a suitable solvent like methanol.[\[19\]](#)
- Structural Confirmation: The structures of the synthesized compounds are confirmed by IR,  $^1\text{H}$ -NMR, and Mass spectrometry.[\[18\]](#)

## Biological Evaluation Protocol: In Vitro Anticancer Assay

This protocol describes the MTT assay used to evaluate the cytotoxic activity of synthesized hydrazide-hydrazone derivatives against human cancer cell lines.[\[20\]](#)

- **Cell Lines:** A panel of human cancer cell lines is used, such as PC-3 (prostate), MCF-7 (breast), and HT-29 (colon).[\[20\]](#)
- **Cell Seeding:** Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the synthesized compounds for a defined period (e.g., 48 hours). A standard chemotherapeutic agent (e.g., paclitaxel) is used as a positive control.
- **MTT Assay:**
  - After incubation, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
  - The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Data Analysis:** The absorbance is measured using a microplate reader. The IC<sub>50</sub> (half-maximal inhibitory concentration) value for each compound is calculated using a suitable software program (e.g., GraphPad Prism).[\[20\]](#)

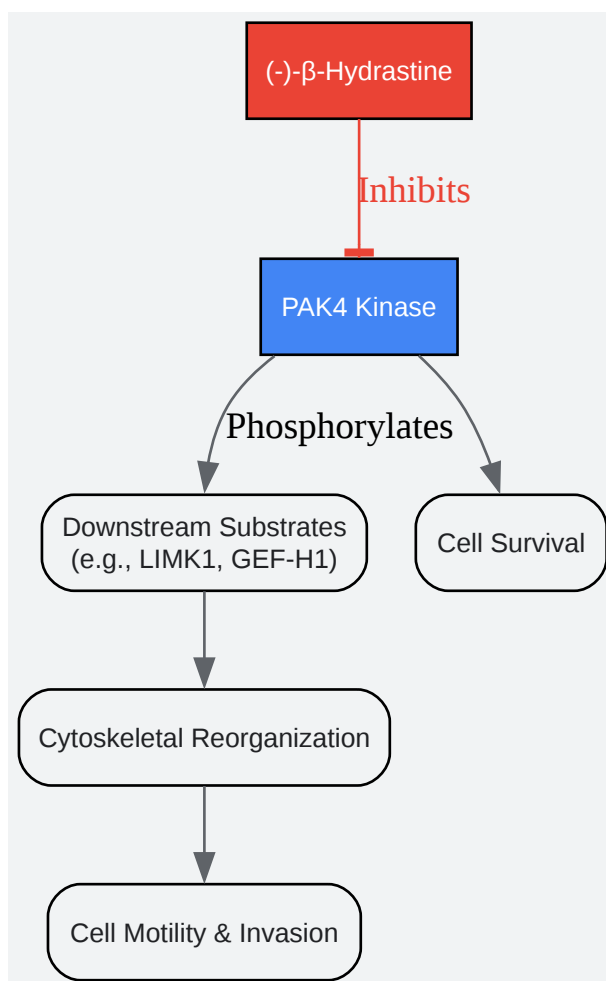
## Mechanism of Action and Signaling Pathways

**Hydrastine** and its stereoisomers exhibit a range of pharmacological activities by interacting with various biological targets.

### Inhibition of p21-Activated Kinase 4 (PAK4)

(-)-**β-Hydrastine** has been identified as an inhibitor of PAK4, a serine/threonine kinase involved in cellular processes like cytoskeletal dynamics, cell motility, and survival.[\[7\]](#) Overexpression of

PAK4 is associated with cancer progression, making it a target for anticancer drug development.



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Caption: Inhibition of the PAK4 signaling pathway by (-)-β-hydrastine.

## Antagonism of GABA-A Receptors

(+)-**Hydrastine**, the enantiomer of the more common (-)-**hydrastine**, is a potent competitive antagonist at mammalian GABA-A receptors.[21] Its activity is stereoselective and significantly more potent than its (-) counterpart and even the classic GABA-A antagonist, bicuculline.[21]

Table 4: Comparative Activity at GABA-A Receptors

Compound	Activity Metric	Value
(+)-Hydrastine	Convulsant Activity (CD <sub>50</sub> , mice)	0.16 mg/kg (i.v.)
GABA-A Antagonism (pA <sub>2</sub> )	6.5	
[ <sup>3</sup> H]-muscimol binding (IC <sub>50</sub> )	2.37 μM	
GABA-stimulated [ <sup>3</sup> H]-diazepam binding (IC <sub>50</sub> )	0.4 μM	
(-)-Hydrastine	Convulsant Activity (CD <sub>50</sub> , mice)	~28.8 mg/kg (180x less potent)
Bicuculline	Convulsant Activity (CD <sub>50</sub> , mice)	0.32 mg/kg (i.v.)
GABA-A Antagonism (pA <sub>2</sub> )	6.1	
[ <sup>3</sup> H]-muscimol binding (IC <sub>50</sub> )	19.7 μM	
GABA-stimulated [ <sup>3</sup> H]-diazepam binding (IC <sub>50</sub> )	2.3 μM	
Data sourced from a study by Huang and Johnston (1990). <a href="#">[21]</a>		

## Interference with Calcium Channels

(-)-**Hydrastine**'s mode of action has also been linked to interference with calcium channel pathways.[\[3\]](#)[\[9\]](#) This interaction suggests potential vasodilatory and antispasmodic effects, which aligns with some of the traditional uses of goldenseal for smooth muscle-related conditions.[\[2\]](#)[\[3\]](#)

## Metabolism and Pharmacokinetics

Studies in humans have shown that after a single oral dose of goldenseal extract, **hydrastine** is rapidly and extensively metabolized.[\[22\]](#)

- Pharmacokinetic Parameters: Following a single oral dose of a goldenseal extract containing 78 mg of **hydrastine**, the maximal serum concentration ( $C_{\max}$ ) was  $225 \pm 100$  ng/mL, reached at a  $T_{\max}$  of  $1.5 \pm 0.3$  hours. The elimination half-life was determined to be  $4.8 \pm 1.4$  hours.[22][23]
- Metabolic Pathways: **Hydrastine** undergoes extensive Phase I and Phase II metabolism.
  - Phase I: Biotransformations include O-demethylation, N-demethylation, reduction, hydroxylation, lactone hydrolysis, and dehydrogenation.[22]
  - Phase II: The primary metabolites are glucuronide and sulfate conjugates.[22]
- Metabolite Identification: Metabolites in human serum and urine have been identified using advanced mass spectrometric techniques, including accurate mass measurement and product ion scanning with Q-ToF and triple quadrupole instruments.[22][23] The identity of Phase II metabolites was confirmed by enzymatic hydrolysis using  $\beta$ -glucuronidase and sulfatase.[22][23]

## Conclusion

**Hydrastine** remains a molecule of significant interest to medicinal chemists and pharmacologists. Its complex chemical structure provides a scaffold for the development of novel derivatives with a wide spectrum of biological activities. The detailed understanding of its physicochemical properties, mechanisms of action, and metabolic pathways, supported by robust experimental protocols, provides a solid foundation for future research. The development of synthetic derivatives, particularly hydrazones, continues to be a promising avenue for discovering new therapeutic agents targeting cancer, microbial infections, and neurological disorders. Further exploration of the structure-activity relationships of these compounds will be crucial for optimizing their potency, selectivity, and pharmacokinetic profiles.

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## References

- 1. philadelphia.edu.jo [philadelphia.edu.jo]
- 2. caringsunshine.com [caringsunshine.com]
- 3. (-)-Hydrastine | 118-08-1 | FH61654 | Biosynth [biosynth.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrastine | PAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. (-)-Hydrastine | CymitQuimica [cymitquimica.com]
- 10. (+)-Hydrastine | C<sub>21</sub>H<sub>21</sub>NO<sub>6</sub> | CID 656743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 15. hygeiajournal.com [hygeiajournal.com]
- 16. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. (+)-Hydrastine, a potent competitive antagonist at mammalian GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]

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